molecular formula C10H9BrN2O B15294233 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one

6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B15294233
M. Wt: 253.09 g/mol
InChI Key: QHWKHVYHWGZHSI-UHFFFAOYSA-N
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Description

6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the naphthyridine ring.

    Methylation: Addition of methyl groups to specific positions on the ring.

    Cyclization: Formation of the naphthyridine core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could produce various functionalized naphthyridines.

Scientific Research Applications

6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one could have several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,8-naphthyridin-2(1H)-one: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    6-Chloro-4,5-dimethyl-1,8-naphthyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine, which might affect its chemical properties and applications.

Uniqueness

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific research articles would be necessary.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

6-bromo-4,5-dimethyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C10H9BrN2O/c1-5-3-8(14)13-10-9(5)6(2)7(11)4-12-10/h3-4H,1-2H3,(H,12,13,14)

InChI Key

QHWKHVYHWGZHSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NC=C(C(=C12)C)Br

Origin of Product

United States

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